
But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a but-2-yn-1-yl group, a 4-chlorobenzene-1-sulfonyl group, and a carbamate functional group. This compound has a molecular mass of 287.7208 daltons .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamates, including But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate, can be achieved through various methods. One common approach involves the reaction of a carbamoyl chloride with a substituted phenol. This method avoids the direct manipulation of sensitive reactants and offers an economical and efficient route to many compounds of interest . Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without an inert atmosphere .
Industrial Production Methods
Industrial production methods for carbamates often involve the use of metal-free synthesis techniques. For example, aryl isocyanates can be synthesized from arylamines and CO2 in the presence of DBU, which can then be trapped by various amines and alcohols to make carbamates . This method is advantageous as it does not require the addition of metal complex catalysts or metal salt additives.
Analyse Des Réactions Chimiques
Types of Reactions
But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of carbamates include carbonylimidazolide, DBU, and various nucleophiles . Reaction conditions often involve mild temperatures and the absence of an inert atmosphere.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives .
Applications De Recherche Scientifique
But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It can be used in biological studies to investigate the effects of carbamates on biological systems.
Industry: It can be used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate involves its interaction with molecular targets and pathways in biological systems. The compound can undergo electrophilic aromatic substitution reactions, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . This intermediate can then react further to yield substituted benzene derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to But-2-yn-1-yl (4-chlorobenzene-1-sulfonyl)carbamate include other carbamates and benzene derivatives, such as:
Iodopropynyl butylcarbamate: A water-soluble preservative used in various industries.
N-(Prop-2-yn-1-yl)naphthalene-1-carboxamide: A compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the but-2-yn-1-yl group and the 4-chlorobenzene-1-sulfonyl group makes it distinct from other carbamates and benzene derivatives .
Propriétés
Numéro CAS |
63924-48-1 |
|---|---|
Formule moléculaire |
C11H10ClNO4S |
Poids moléculaire |
287.72 g/mol |
Nom IUPAC |
but-2-ynyl N-(4-chlorophenyl)sulfonylcarbamate |
InChI |
InChI=1S/C11H10ClNO4S/c1-2-3-8-17-11(14)13-18(15,16)10-6-4-9(12)5-7-10/h4-7H,8H2,1H3,(H,13,14) |
Clé InChI |
KIEZUOUGZAHUGC-UHFFFAOYSA-N |
SMILES canonique |
CC#CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)

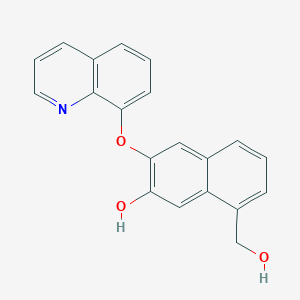
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
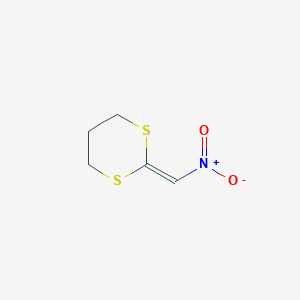
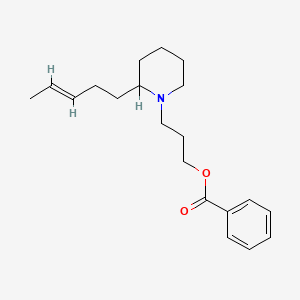
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
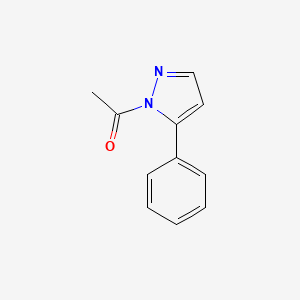
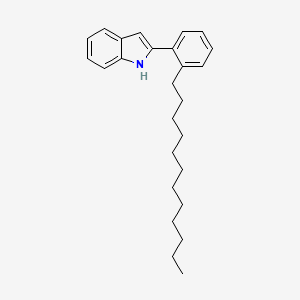
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)


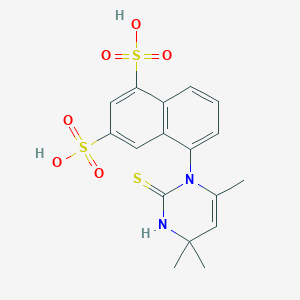
![3-[1-(Dimethylamino)ethylidene]-5-methylfuran-2(3H)-one](/img/structure/B14497008.png)
